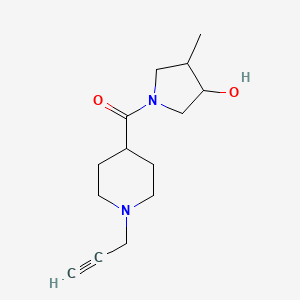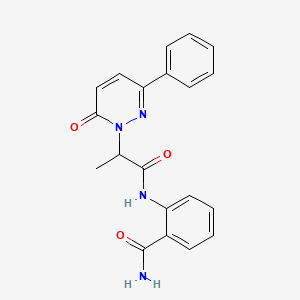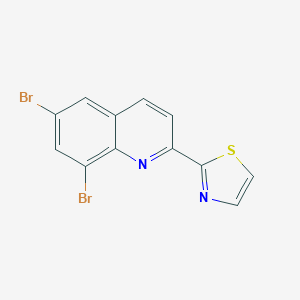![molecular formula C14H16ClNS B2605411 [(4-Chlorophenyl)methyl][1-(thiophen-2-yl)propan-2-yl]amine CAS No. 791601-02-0](/img/structure/B2605411.png)
[(4-Chlorophenyl)methyl][1-(thiophen-2-yl)propan-2-yl]amine
説明
This compound is structurally related to methamphetamine . It consists of a thiophene group with an alkyl amine substituent at the 2-position . It is a DEA Schedule I controlled substance, which means it has no currently accepted medical use in the United States, a lack of accepted safety for use under medical supervision, and a high potential for abuse .
Synthesis Analysis
The synthesis of this compound involves a four-step process. It begins with (thiophen-2-yl)magnesium bromide, which is reacted with propylene oxide, yielding 1-(thiophen-2-yl)-2-hydroxypropane. This is then reacted with phosphorus tribromide, yielding 1-(thiophen-2-yl)-2-bromopropane. Finally, it is reacted with methylamine, yielding 1-(thiophen-2-yl)-2-methylaminopropane .Molecular Structure Analysis
The molecule consists of a thiophene group with an alkyl amine substituent at the 2-position . Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S .Chemical Reactions Analysis
Methiopropamine is metabolized into active thiopropamine, 4-hydroxymethiopropamine, and thiophene S-oxides . These N-demethylated metabolites are further deaminated by the cytochrome P450 enzyme CYP2C19 in the liver, transforming them into inactive 1-(thiophen-2-yl)-2-propan-2-one, which can be seen as a phenylacetone derivative .Physical And Chemical Properties Analysis
The chemical formula of this compound is C8H13NS, and its molar mass is 155.26 g·mol−1 .科学的研究の応用
Gene Delivery Systems
- Responsive DNA-Binding Polymers : A study introduced a water-soluble cationic polythiophene derivative for potential use as a theranostic gene delivery vehicle, showcasing its DNA-binding capabilities and forming polyplexes at certain ratios, indicating its application in gene therapy and delivery systems Analyn C. Carreon, W. Santos, John B. Matson, R. So, 2014.
Antimicrobial Activity
- Schiff Bases and Their Derivatives : Research on the synthesis and characterization of Schiff bases derived from 2-amino-4-(4-chlorophenyl)-N-(3-furan-2-ylmethyl carboxamido) thiophenes has demonstrated significant antimicrobial activity, suggesting their potential in developing new antimicrobial agents M. Arora, J. Saravanan, S. Mohan, S. Bhattacharjee, 2013.
Organic Synthesis and Catalysis
- Synthesis of Novel Organic Compounds : A study detailed the base-catalyzed intramolecular cyclization of a specific aminoacetylenic ketone to synthesize a novel organic compound with potential applications in organic synthesis and medicinal chemistry P. Volkov, K. Khrapova, A. Telezhkin, I. Bidusenko, A. Albanov, B. Trofimov, 2022.
Material Science
- Electrochemical Polymerization for Redox Electrodes : Research has shown that molecular variations in triphenylamine-thiophene monomers can direct the polymerization and structure of electro-active polymer electrodes, enhancing their charge storage capabilities over an expanded potential range, relevant to energy storage applications Jeremy T. Kearns, M. Roberts, 2012.
Corrosion Inhibition
- Computational Studies on Corrosion Inhibitors : A study employing quantum chemical and molecular dynamics simulations explored the inhibition performances of certain thiazole and thiadiazole derivatives against iron corrosion, contributing to the development of more effective corrosion inhibitors S. Kaya, C. Kaya, Lei Guo, F. Kandemirli, B. Tüzün, İlkay Uğurlu, Loutfy H. Madkour, M. Saracoglu, 2016.
作用機序
Target of Action
The primary targets of [(4-Chlorophenyl)methyl][1-(thiophen-2-yl)propan-2-yl]amine are the neurotransmitters dopamine and noradrenaline . These neurotransmitters play a crucial role in regulating mood, attention, and the body’s response to stress.
Mode of Action
[(4-Chlorophenyl)methyl][1-(thiophen-2-yl)propan-2-yl]amine functions as a norepinephrine-dopamine reuptake inhibitor . This means that it prevents the reabsorption of these neurotransmitters into the neurons, thereby increasing their levels in the synaptic cleft. This results in prolonged neurotransmitter action and enhanced signal transmission .
Biochemical Pathways
The increased levels of dopamine and noradrenaline in the synaptic cleft affect various biochemical pathways. For instance, they can enhance the activity of the reward pathway, leading to feelings of pleasure and motivation. They can also affect the stress response pathway, potentially reducing feelings of anxiety and stress .
Pharmacokinetics
It is known that the compound is metabolized into active thiopropamine, 4-hydroxymethiopropamine and thiophene s-oxides . These metabolites are further transformed into inactive 1-(thiophen-2-yl)-2-propan-2-one, which is excreted in urine .
Result of Action
The molecular and cellular effects of [(4-Chlorophenyl)methyl][1-(thiophen-2-yl)propan-2-yl]amine’s action include increased synaptic levels of dopamine and noradrenaline, leading to enhanced neurotransmission . This can result in increased locomotor activity and potential sensitization in mice .
Action Environment
Environmental factors can influence the action, efficacy, and stability of [(4-Chlorophenyl)methyl][1-(thiophen-2-yl)propan-2-yl]amine. For instance, the compound appears as a light yellow clear liquid, but turns red upon prolonged exposure . This suggests that the compound may be sensitive to light or air, and its storage conditions could potentially affect its stability and efficacy.
Safety and Hazards
特性
IUPAC Name |
N-[(4-chlorophenyl)methyl]-1-thiophen-2-ylpropan-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNS/c1-11(9-14-3-2-8-17-14)16-10-12-4-6-13(15)7-5-12/h2-8,11,16H,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANEQQKLNDYNTER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CS1)NCC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701324280 | |
| Record name | N-[(4-chlorophenyl)methyl]-1-thiophen-2-ylpropan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701324280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
22.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24828176 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
791601-02-0 | |
| Record name | N-[(4-chlorophenyl)methyl]-1-thiophen-2-ylpropan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701324280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(3-chloro-4-methylphenyl)-2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2605328.png)


![N'-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzohydrazide](/img/structure/B2605334.png)
![2-(azetidine-1-carbonyl)-3-[2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-3-yl]prop-2-enenitrile](/img/structure/B2605336.png)
![2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(4-chlorobenzyl)acetamide](/img/structure/B2605337.png)
![N-(3-bromophenyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetamide](/img/structure/B2605340.png)


![N-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-Propenamide](/img/structure/B2605345.png)
![2-(4-chlorophenyl)-5-((2-(4-methoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2605346.png)
![4-[(3-Methylbutanehydrazido)sulfonyl]benzene-1-sulfonyl fluoride](/img/structure/B2605349.png)

![(2Z)-2-[(2,4-difluorophenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide](/img/structure/B2605351.png)